Cas no 10132-80-6 ([2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1))

[2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1) structure
10132-80-6 structure
Product Name:[2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1)
CAS No:10132-80-6
MF:C28H17N4NaO3S4
MW:608.709351301193
CID:227341
PubChem ID:23679268
Update Time:2025-04-19

[2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • [2,6':2',6''-Terbenzothiazole]-7-sulfonicacid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1)
    • 17,18-dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone
    • sodium 2''-(p-aminophenyl)-6-methyl[2,6':2',6''-terbenzothiazole]-7-sulphonate
    • (2,6':2',6''-Terbenzothiazole)-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt
    • (2,6':2',6''-Terbenzothiazole)-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, sodium salt (1:1)
    • sodium 2''-(4-aminophenyl)-6-methyl-2,6':2',6''-ter-1,3-benzothiazole-7-sulfonate
    • Sodium 2''-(p-aminophenyl)-6-methyl(2,6':2',6''-terbenzothiazole)-7-sulphonate
    • Einecs 233-370-9
    • Sodium 2''-(p-aminophenyl)-6-methyl[2,6':2',6''-terbenzothiazole]-7-sulfonate
    • 2''-(4-Aminophenyl)-6-methyl-2,6':2',6''-terbenzothiazole-7-sulfonic acid sodium salt
    • [2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt
    • DTXSID5064962
    • sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
    • NS00044717
    • 10132-80-6
    • Inchi: 1S/C28H18N4O3S4.Na/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;/h2-13H,29H2,1H3,(H,33,34,35);/q;+1/p-1
    • InChI Key: AKGLQCZVRWSQHL-UHFFFAOYSA-M
    • SMILES: S1C(C2C=CC3=C(C=2)SC(C2=CC=C4C(=C2)SC(C2C=CC(=CC=2)N)=N4)=N3)=NC2=CC=C(C)C(=C12)S(=O)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 608.00841
  • Monoisotopic Mass: 608.00811939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 4
  • Complexity: 999
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 215Ų

Experimental Properties

  • PSA: 177.17
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent